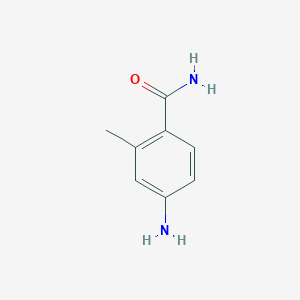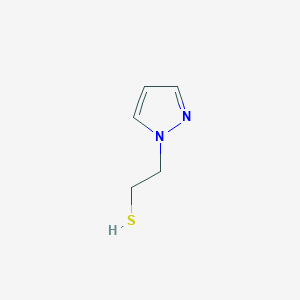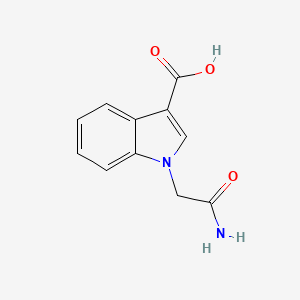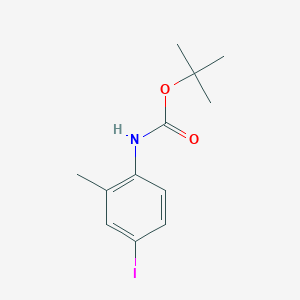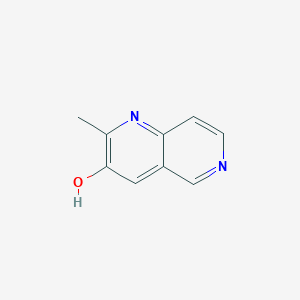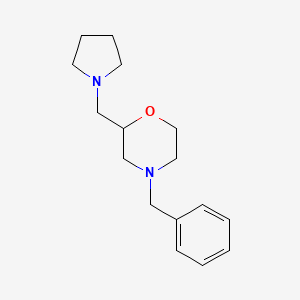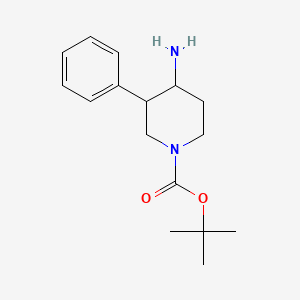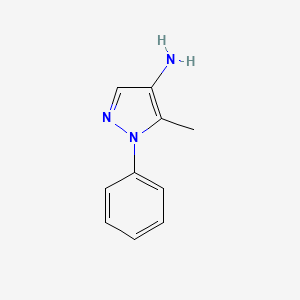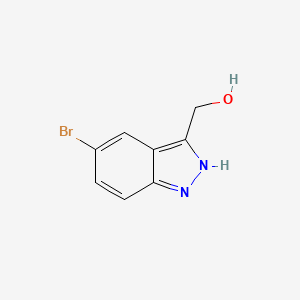
(2-Trimethylsilylethyl)triphenylphosphonium Iodide
説明
The compound "(2-Trimethylsilylethyl)triphenylphosphonium Iodide" is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis and properties of such a compound are discussed. For instance, the synthesis of chloromethyltriphenylphosphonium iodide is described, which involves the reaction of chloroiodomethane with triphenylphosphine . This methodology could potentially be adapted for the synthesis of the trimethylsilylethyl variant by using a suitable trimethylsilyl-containing reagent in place of chloroiodomethane.
Synthesis Analysis
The synthesis of related phosphonium compounds involves the reaction of a phosphine with an alkyl halide. In the case of chloromethyltriphenylphosphonium iodide, the reaction is between triphenylphosphine and chloroiodomethane . Similarly, the synthesis of iodomethyltriphenylphosphonium iodide is achieved by reacting triphenylphosphine with diiodomethane in dichloromethane . These methods suggest that the synthesis of (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely involve the reaction of triphenylphosphine with a suitable trimethylsilylethyl halide.
Molecular Structure Analysis
The molecular structure of iodomethyltriphenylphosphonium iodide has been determined by X-ray crystallography, revealing discrete monomeric units and short I-I distances in the solid state . While the structure of (2-Trimethylsilylethyl)triphenylphosphonium Iodide is not provided, it can be inferred that the presence of the trimethylsilyl group would influence the steric and electronic properties of the molecule, potentially affecting its reactivity and solid-state structure.
Chemical Reactions Analysis
Phosphonium salts are known to participate in various chemical reactions. For example, chloromethyltriphenylphosphonium iodide can be converted into chloromethylenetriphenylphosphorane, which is then used in the Wittig reaction to form chloroolefins . The reactivity of (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely be similar, with the potential to form ylides and participate in Wittig-type reactions, although the trimethylsilyl group could also offer additional reactivity, such as in the protection or deprotection of functional groups.
Physical and Chemical Properties Analysis
The physical properties of phosphonium salts can vary widely depending on their structure. For instance, iodomethyltriphenylphosphonium iodide forms colorless needle-like crystals . The presence of a trimethylsilyl group in (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as stability and reactivity, would also be influenced by the electronic effects of the trimethylsilyl group and the steric bulk it introduces.
Safety And Hazards
特性
IUPAC Name |
triphenyl(2-trimethylsilylethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28PSi.HI/c1-25(2,3)20-19-24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYPOSEOPBJMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28IPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623794 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
CAS RN |
63922-84-9 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




